2-[1-(4-methyl-3-nitrobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole
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Overview
Description
The compound 2-[1-(4-methyl-3-nitrobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is a complex organic molecule that features a benzimidazole ring, a piperidine ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-methyl-3-nitrobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is to start with the benzimidazole derivative, which is then reacted with piperidine under specific conditions to form the intermediate. This intermediate is further reacted with a nitrophenyl derivative to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-methyl-3-nitrobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole: can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the benzimidazole or nitrophenyl rings.
Scientific Research Applications
2-[1-(4-methyl-3-nitrobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[1-(4-methyl-3-nitrobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to certain enzymes or receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and stability, while the nitrophenyl group can participate in various interactions, such as hydrogen bonding or π-π stacking, with the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: Another compound with a benzoic acid structure that can undergo similar reactions.
Extradiol catecholic dioxygenases: Compounds that also involve complex ring structures and are used in biochemical applications.
Uniqueness
2-[1-(4-methyl-3-nitrobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole: is unique due to its combination of a benzimidazole ring, a piperidine ring, and a nitrophenyl group, which together confer specific chemical and biological properties that are not commonly found in other compounds.
Biological Activity
The compound 2-[1-(4-methyl-3-nitrobenzoyl)piperidin-4-yl]-1H-1,3-benzodiazole is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H22N4O2, with a molecular weight of approximately 342.39 g/mol. The structural components include a benzodiazole moiety, which is known for its diverse biological activities, and a piperidine ring that enhances its pharmacological profile.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzodiazole derivatives, including the compound . The minimum inhibitory concentration (MIC) values for related benzodiazole derivatives show significant activity against various bacterial strains:
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
Benzimidazole Derivative A | 3.12 | Staphylococcus aureus |
Benzimidazole Derivative B | 6.25 | Escherichia coli |
This compound | TBD | TBD |
Note: TBD indicates that specific MIC data for this compound is still under investigation.
The compound's structure suggests that it may inhibit bacterial growth by interfering with critical cellular processes, similar to other benzimidazole derivatives that have shown promising antibacterial effects .
Anticancer Activity
Benzodiazole derivatives are also being studied for their anticancer properties. Preliminary data indicate that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle . The specific mechanisms for This compound are yet to be fully elucidated, but the presence of nitro and benzoyl groups may enhance its efficacy against tumor cells.
Neuroprotective Effects
Research into neuroprotective agents has identified benzodiazoles as potential candidates for treating neurodegenerative diseases. The compound may exhibit neuroprotective effects by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells . Further studies are needed to confirm these effects specifically for this compound.
Study 1: Antimicrobial Efficacy
In a recent study focusing on the antimicrobial properties of various benzodiazole derivatives, compounds were screened against clinical isolates of Staphylococcus aureus and E. coli. The results indicated that modifications to the benzodiazole structure significantly impacted antibacterial activity. The study suggested that further optimization of This compound could enhance its potency .
Study 2: Cancer Cell Line Testing
A series of experiments were conducted using human cancer cell lines to assess the cytotoxicity of several benzodiazole derivatives. The findings demonstrated that certain derivatives could inhibit cell proliferation effectively. While specific data on This compound was not reported, it is hypothesized that its structural features could confer similar anticancer properties .
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-methyl-3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-13-6-7-15(12-18(13)24(26)27)20(25)23-10-8-14(9-11-23)19-21-16-4-2-3-5-17(16)22-19/h2-7,12,14H,8-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCQYFVIZQGKBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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